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Compound of Interest

Compound Name: GSK046

Cat. No.: B10822127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GSK046, a potent and

selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal

(BET) family of proteins, with other notable BD2-selective inhibitors, RVX-208 and ABBV-744.

The information presented is supported by experimental data to aid in the evaluation of these

compounds for research and drug development purposes.

Introduction to BET Proteins and BD2-Selective
Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are

crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.

This interaction is mediated by two tandem bromodomains, BD1 and BD2. By recruiting

transcriptional machinery, BET proteins play a pivotal role in regulating the expression of genes

involved in cell proliferation, inflammation, and oncogenesis. While pan-BET inhibitors, which

target both BD1 and BD2, have shown therapeutic promise, they are often associated with on-

target toxicities. This has driven the development of domain-selective inhibitors, such as those

targeting BD2, with the hypothesis that they may offer a better therapeutic index by dissociating

efficacy from toxicity.
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The following tables summarize the in vitro potency and selectivity of GSK046, RVX-208, and

ABBV-744 against the bromodomains of the BET family proteins. The data is presented as

IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which are

key indicators of inhibitor potency and binding affinity, respectively.[1][2]

Table 1: Inhibitory Potency (IC50, nM) against BET-BD2
Bromodomains

Compound BRD2-BD2 BRD3-BD2 BRD4-BD2 BRDT-BD2

GSK046 264[3][4][5][6] 98[3][4][5][6] 49[3][4][5][6] 214[3][4][5][6]

RVX-208 - 510[7][8][9] - -

ABBV-744 8[10] 13[10] 4[10] 18[10]

Note: A lower IC50 value indicates greater potency.

Table 2: Binding Affinity (Kd, nM) and Selectivity
Compound BRD4-BD1 (Kd, nM) BRD4-BD2 (Kd, nM)

BD2 vs BD1
Selectivity (Fold)

GSK046 769[11] 9[11] >85

RVX-208 4060[8] 194[8] ~21

ABBV-744 2006[12] 4[10] >500

Note: A lower Kd value indicates a stronger binding affinity. Selectivity is calculated as the ratio

of Kd(BD1)/Kd(BD2).

Experimental Methodologies
The data presented in this guide were generated using established biochemical and cellular

assays. Below are detailed descriptions of the key experimental protocols.
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This assay is a homogeneous, proximity-based method used to measure the binding of an

inhibitor to a bromodomain.[13][14][15]

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g.,

Europium or Terbium chelate) conjugated to the bromodomain protein to an acceptor

fluorophore (e.g., APC or d2) conjugated to a biotinylated histone peptide ligand. When the

bromodomain and its ligand are in close proximity, excitation of the donor results in emission

from the acceptor. An inhibitor that binds to the bromodomain disrupts this interaction,

leading to a decrease in the FRET signal.

Protocol Outline:

Recombinant, purified BET bromodomain protein (e.g., BRD4-BD2) labeled with a donor

fluorophore is incubated with the test compound at varying concentrations in a microplate.

A biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) and an acceptor-labeled

streptavidin are added to the wells.

The plate is incubated at room temperature to allow the binding reaction to reach

equilibrium.

The TR-FRET signal is read on a compatible plate reader, with excitation typically around

320-340 nm and emission measured at two wavelengths (e.g., 620 nm for the donor and

665 nm for the acceptor).

IC50 values are calculated by plotting the ratio of acceptor to donor emission against the

inhibitor concentration.

BROMOscan® Assay
BROMOscan® is a competitive binding assay platform used for the broad profiling of inhibitors

against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound to compete with an

immobilized ligand for binding to a bromodomain. The bromodomain protein is tagged with

DNA, and the amount of protein bound to the immobilized ligand is quantified by qPCR of the
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DNA tag. A lower amount of bound protein in the presence of the test compound indicates

stronger binding of the compound to the bromodomain.[6][16][17][18]

Protocol Outline:

A library of bromodomain proteins is individually tested.

The test compound is incubated with the DNA-tagged bromodomain protein and an

immobilized ligand in a microplate well.

After an incubation period to allow for binding competition, the wells are washed to remove

unbound protein.

The amount of bromodomain protein remaining bound to the immobilized ligand is

quantified using qPCR.

The results are typically expressed as a percentage of a DMSO control, and Kd values

can be determined from a dose-response curve.

AlphaScreen® Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based

proximity assay used to measure biomolecular interactions.[4][5][9][19][20]

Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer

and Acceptor beads that contain a chemiluminescent agent. The bromodomain protein is

captured on one type of bead (e.g., via a GST tag binding to a glutathione-coated Acceptor

bead), and the biotinylated histone peptide ligand binds to streptavidin-coated Donor beads.

When the protein and ligand interact, the beads are brought into close proximity. Upon

excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the

nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor

disrupts this interaction, leading to a decrease in the signal.

Protocol Outline:

The test compound is incubated with the tagged bromodomain protein (e.g., GST-BRD4-

BD2) in a microplate.
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The biotinylated histone peptide is added.

Acceptor beads (e.g., glutathione-coated) are added and incubated.

Donor beads (streptavidin-coated) are added and the plate is incubated in the dark.

The AlphaScreen signal is read on a compatible plate reader.

IC50 values are determined from the dose-response curve.

Cellular MCP-1 Production Assay
This is a cellular assay to assess the functional activity of BET inhibitors in a more

physiologically relevant context.

Principle: Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) is a pro-

inflammatory chemokine whose expression is regulated by BET proteins. This assay

measures the ability of an inhibitor to suppress the production of MCP-1 in immune cells

stimulated with an inflammatory agent like lipopolysaccharide (LPS).[21][22][23][24]

Protocol Outline:

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line are

plated in a multi-well plate.

The cells are pre-incubated with various concentrations of the test inhibitor.

The cells are then stimulated with LPS to induce MCP-1 production.

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

The concentration of MCP-1 in the supernatant is quantified using a specific ELISA

(Enzyme-Linked Immunosorbent Assay) kit.

The IC50 value for the inhibition of MCP-1 production is calculated from the dose-

response curve.
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The diagrams below illustrate a key signaling pathway influenced by BD2 inhibition and a

typical experimental workflow for characterizing BET inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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